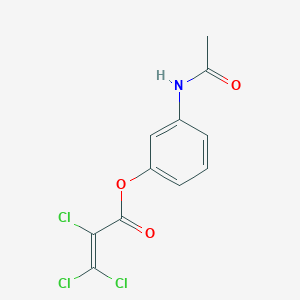
2-Propenoic acid, 2,3,3-trichloro-, 3-(acetylamino)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2,3,3-trichloro-, 3-(acetylamino)phenyl ester is a synthetic organic compound with a complex structure It is characterized by the presence of a 2-propenoic acid backbone with three chlorine atoms and an ester group attached to a 3-(acetylamino)phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2,3,3-trichloro-, 3-(acetylamino)phenyl ester typically involves the esterification of 2-Propenoic acid, 2,3,3-trichloro- with 3-(acetylamino)phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2,3,3-trichloro-, 3-(acetylamino)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl esters.
Scientific Research Applications
2-Propenoic acid, 2,3,3-trichloro-, 3-(acetylamino)phenyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be utilized in the production of specialty chemicals or as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2,3,3-trichloro-, 3-(acetylamino)phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenol derivative, which may interact with enzymes or receptors in biological systems. The chlorine atoms and acetylamino group contribute to the compound’s reactivity and specificity in targeting certain pathways.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-phenyl-, ethyl ester: Similar structure but lacks the chlorine atoms and acetylamino group.
2-Propenoic acid, 3-phenyl-, pentyl ester: Similar structure with a different ester group.
(Z)-3-Phenyl-2-propenoic acid: Similar backbone but different stereochemistry and functional groups.
Uniqueness
2-Propenoic acid, 2,3,3-trichloro-, 3-(acetylamino)phenyl ester is unique due to the presence of three chlorine atoms and an acetylamino group, which impart distinct chemical properties and reactivity. These features make it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
646989-66-4 |
|---|---|
Molecular Formula |
C11H8Cl3NO3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(3-acetamidophenyl) 2,3,3-trichloroprop-2-enoate |
InChI |
InChI=1S/C11H8Cl3NO3/c1-6(16)15-7-3-2-4-8(5-7)18-11(17)9(12)10(13)14/h2-5H,1H3,(H,15,16) |
InChI Key |
SSFXOAHYIGVCHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC(=O)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


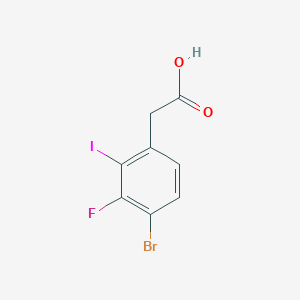
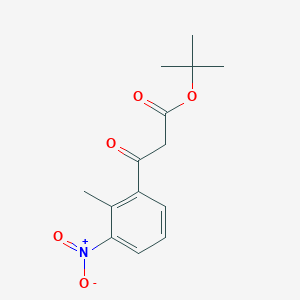


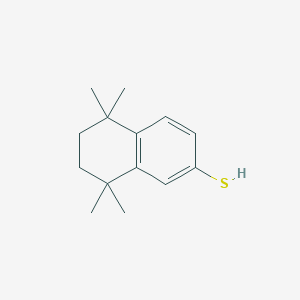





![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B12081429.png)
![6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid](/img/structure/B12081433.png)
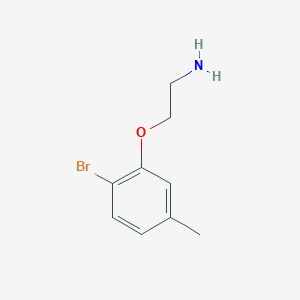
![N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B12081438.png)
